3-(3-Tert-butylphenyl)thiolan-3-ol

Description

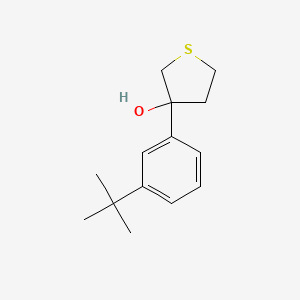

3-(3-Tert-butylphenyl)thiolan-3-ol is a sulfur-containing heterocyclic compound derived from thiolan-3-ol (C₄H₈OS, MW 104.17 g/mol), featuring a 3-tert-butylphenyl substituent . The tert-butyl group at the meta position of the phenyl ring introduces steric bulk and hydrophobicity, which may influence solubility, stability, and reactivity. Its structural uniqueness lies in the combination of a five-membered thiolane ring and the electron-donating tert-butyl group, which could make it relevant in organic synthesis or pharmaceutical intermediates.

Properties

IUPAC Name |

3-(3-tert-butylphenyl)thiolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20OS/c1-13(2,3)11-5-4-6-12(9-11)14(15)7-8-16-10-14/h4-6,9,15H,7-8,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYBOLTUXWYTGSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC(=C1)C2(CCSC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=CC(=C1)C2(CCSC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The preparation of 3-(3-Tert-butylphenyl)thiolan-3-ol involves several synthetic routes and reaction conditions. One common method includes the use of N-protective indole and halogenated hydrocarbons as raw materials. The reaction is carried out under the action of a manganese catalyst, magnesium metal, and other reagents . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

3-(3-Tert-butylphenyl)thiolan-3-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different products compared to reduction reactions .

Scientific Research Applications

3-(3-Tert-butylphenyl)thiolan-3-ol has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is studied for its potential effects on cellular processes and pathways. In medicine, it is being investigated for its potential therapeutic uses, including its effects on specific molecular targets. In industry, this compound is used in the production of various chemical products and materials .

Mechanism of Action

The mechanism of action of 3-(3-Tert-butylphenyl)thiolan-3-ol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of 3-(3-Tert-butylphenyl)thiolan-3-ol, focusing on substituent variations and molecular properties:

*Estimated based on thiolan-3-ol core (C₄H₈OS) + 3-tert-butylphenyl group (C₁₀H₁₂).

Key Comparative Insights:

Substituent Effects: Steric and Electronic Properties: The tert-butyl group in this compound provides significant steric hindrance compared to smaller substituents like methyl or ethoxy. This may reduce solubility in polar solvents and influence reactivity in synthesis . Electron-Donating vs.

Physicochemical Properties: Limited data are available for direct property comparisons (e.g., melting/boiling points, solubility). However, molecular weight trends indicate that bulkier substituents (e.g., tert-butyl) increase molecular weight, which may correlate with higher hydrophobicity .

Synthetic Considerations: The Mitsunobu reaction, used for functionalizing thiolan-3-ol (as noted in ), likely applies to these derivatives. Steric hindrance from the tert-butyl group may reduce reaction efficiency compared to less bulky analogues .

Research and Application Context

- Potential Applications: Thiolan-3-ol derivatives are plausible intermediates in pharmaceuticals or agrochemicals, given the prevalence of sulfur heterocycles in bioactive molecules. For example, 3-(4-Ethoxyphenyl)thiolan-3-ol could serve as a precursor for analgesics or antifungal agents .

- Comparative Reactivity : The tert-butyl group’s stability against oxidation might make this compound suitable for high-temperature reactions, whereas fluoro-substituted analogues could be explored for metabolic stability in drug design .

Limitations and Data Gaps

- Experimental data (e.g., spectroscopic, thermodynamic) are absent in the provided evidence, restricting deeper mechanistic comparisons.

- The discontinued status of many compounds limits accessibility for further study.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.